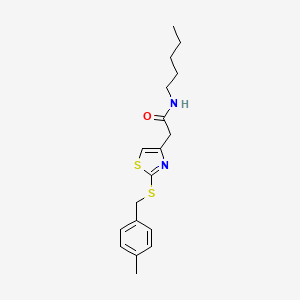

![molecular formula C22H21N3O4 B2799589 methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 932144-65-5](/img/structure/B2799589.png)

methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a regioselective synthetic route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3 H,7 H)-tetraones was reported by Huang et al. In this route, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was alkylated with n-butyl iodide in the presence of sodium hydride to give the mono- and dialkylated products .Scientific Research Applications

Antiviral Activity

The compound’s structure includes a pyrrolo[3,4-d]pyrimidine skeleton, which has been associated with significant biological activities. Researchers have synthesized novel non-glutamate derivatives of this compound and found them to exhibit 4- to 7-fold higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus (an avian paramyxovirus) . Among these derivatives, those containing carboxamide groups synthesized using five-membered heteroaryl amines demonstrated the highest antiviral efficacy.

Medicinal Chemistry

The pyrrolo[3,4-d]pyrimidine scaffold has attracted attention due to its potential as an enzyme inhibitor. Researchers have explored modifications of this scaffold to enhance its activity against dihydrofolate reductase (DHFR), an enzyme involved in cancer treatment . Investigating the compound’s interactions with DHFR and other enzymes could lead to novel drug candidates.

Antibacterial and Antifungal Properties

Given the compound’s structural features, it may also exhibit antibacterial and antifungal activities. Further studies are warranted to explore its potential in combating microbial infections .

Antitumor Applications

The pyrrolo[3,4-d]pyrimidine core has been associated with antitumor effects. While Pemetrexed (a related drug) is already used in cancer treatment, exploring modifications of this compound could yield new antitumor agents .

Anti-Inflammatory and Anti-Allergic Effects

The compound’s unique structure suggests possible anti-inflammatory and anti-allergic properties. Investigating its interactions with relevant pathways and receptors could provide valuable insights .

Other Biological Activities

Researchers have also studied the pyrrolo[3,4-d]pyrimidine scaffold for its potential in various other areas, including enzyme inhibition and antiviral effects . Further investigations may reveal additional applications.

properties

IUPAC Name |

methyl 4-[2,5-dioxo-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-29-21(27)16-9-7-15(8-10-16)19-18-17(23-22(28)24-19)13-25(20(18)26)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAQKDUSKSDDAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

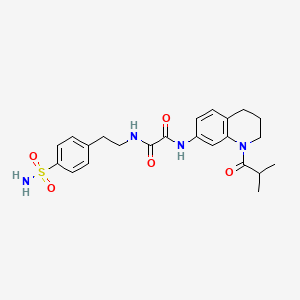

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

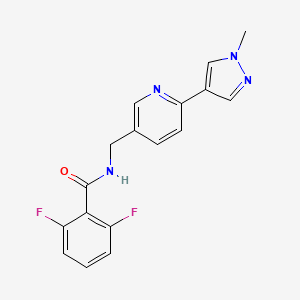

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)

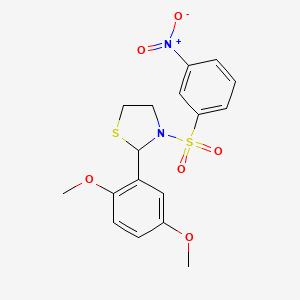

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)

![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![(E)-methyl 2-(2-((2-(benzo[d][1,3]dioxol-5-yl)acetyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2799520.png)

![Methyl 4-[[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoacetyl]amino]benzoate](/img/structure/B2799521.png)

![2-[(6-Chloroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2799522.png)

![[2-Oxo-2-(4-phenylbutan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2799529.png)